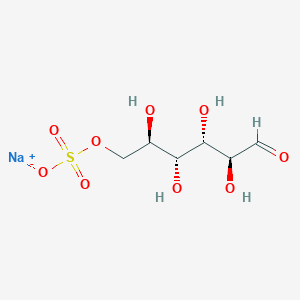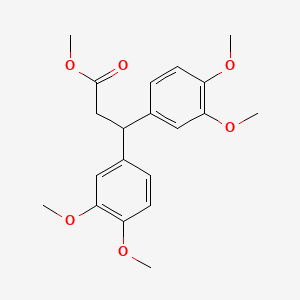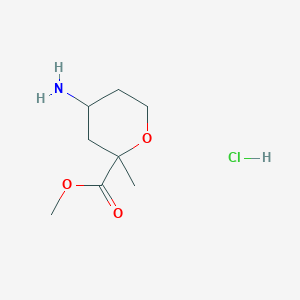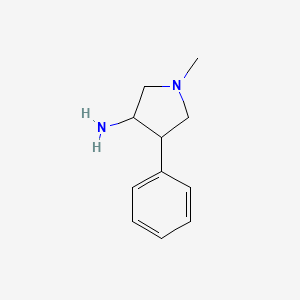
2,2-Dimethyl-3-(p-nitrophenyl)cyclobutanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(p-nitrophenyl)cyclobutanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclobutanone derivative that has been synthesized using various methods, and it has been found to have potential applications in several fields, including medicinal chemistry, organic synthesis, and materials science.
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
- 2,2-Dimethyl-3-(p-nitrophenyl)cyclobutanone, when irradiated, can undergo type II cyclization and type I cleavage reactions. Studies have shown that irradiation of phenyl-substituted 1,3-diketones, which are chemically related to 2,2-dimethyl-3-(p-nitrophenyl)cyclobutanone, leads to the formation of various cyclization products with potential application in photochemical synthesis (Yoshioka, Suzuki & Oka, 1984).
Synthetic Chemistry
- This compound plays a role in the synthesis of various organic molecules. For instance, research on imidazole-appended dimethyl-β-cyclodextrin has revealed that certain modifications can enhance the hydrolysis of p-nitrophenyl acetate (Ikeda et al., 1987). Additionally, cyclobutanones, closely related to 2,2-dimethyl-3-(p-nitrophenyl)cyclobutanone, have been used in acid-catalyzed ring expansions, demonstrating their utility in organic synthesis (Bernard et al., 2005).
Enzyme Activity Visualization
- Compounds with structural similarities to 2,2-dimethyl-3-(p-nitrophenyl)cyclobutanone have been used in histochemistry. For instance, p-nitrophenyl substituted ditetrazole has been utilized for visualizing enzymatic activity in tissues (Nachlas et al., 1957).
Catalysis and Reactivity
- The reactivity and catalytic properties of cyclobutanones are significant in various chemical reactions. Studies on the palladium-catalyzed carbon-carbon bond cleavage and formation using cyclobutanones suggest potential applications in catalysis (Matsuda, Shigeno & Murakami, 2008). Also, research on the enantioselective organocatalytic Michael addition of cyclobutanones to nitroalkenes highlights its importance in stereocontrolled synthesis (Mailhol et al., 2012).
Novel Protecting Group in Carbohydrate Chemistry
- The 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group, structurally related to 2,2-dimethyl-3-(p-nitrophenyl)cyclobutanone, has been introduced as a novel protecting group in carbohydrate chemistry. This group offers unique deprotection conditions and can be used efficiently in the synthesis of complex glycans (Liu et al., 2019).
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2)10(7-11(12)14)8-3-5-9(6-4-8)13(15)16/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWDJSRFXLJIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(p-nitrophenyl)cyclobutanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2804738.png)
![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2804739.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2804742.png)


![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2804746.png)
![Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2804748.png)


![1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2804753.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2804754.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2804756.png)
![2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2804758.png)